molecular formula C2H5NO2 B12421559 Methyl carbamate-d3

Methyl carbamate-d3

Cat. No.: B12421559
M. Wt: 78.09 g/mol
InChI Key: GTCAXTIRRLKXRU-FIBGUPNXSA-N
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Description

Methyl carbamate-d3 is a deuterated form of methyl carbamate, where three hydrogen atoms are replaced by deuterium. This compound is used primarily in scientific research due to its unique isotopic properties. Methyl carbamate itself is an organic compound and the simplest ester of carbamic acid. It is a colorless solid that is soluble in water and has various applications in the textile, polymer, and pharmaceutical industries .

Preparation Methods

Methyl carbamate-d3 can be synthesized through several methods. One common method involves the reaction of methanol-d3 with urea. The reaction proceeds as follows:

CO(NH2)2+CD3OHCD3OC(O)NH2+NH3\text{CO(NH}_2\text{)}_2 + \text{CD}_3\text{OH} \rightarrow \text{CD}_3\text{OC(O)NH}_2 + \text{NH}_3 CO(NH2​)2​+CD3​OH→CD3​OC(O)NH2​+NH3​

Another method involves the reaction of ammonia with methyl chloroformate-d3 or dimethyl carbonate-d6. These reactions are typically carried out under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Methyl carbamate-d3 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding carbamates and other oxidation products.

    Reduction: It can be reduced to form amines and other reduction products.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. .

Scientific Research Applications

Methyl carbamate-d3 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl carbamate-d3 involves its interaction with various molecular targets and pathways. In biological systems, it can inhibit acetylcholinesterase, leading to an accumulation of acetylcholine at synapses and neuromuscular junctions. This results in increased cholinergic signaling and various physiological effects. The deuterium atoms in this compound can also influence its metabolic stability and pharmacokinetic properties, making it a valuable tool in drug development .

Comparison with Similar Compounds

Methyl carbamate-d3 is similar to other carbamate compounds, such as ethyl carbamate and propyl carbamate. its deuterated nature makes it unique and valuable for specific research applications. The presence of deuterium atoms can alter the compound’s physical and chemical properties, such as its metabolic stability and reaction kinetics. This makes this compound particularly useful in studies where isotopic labeling is required .

Similar compounds include:

Properties

Molecular Formula

C2H5NO2

Molecular Weight

78.09 g/mol

IUPAC Name

trideuteriomethyl carbamate

InChI

InChI=1S/C2H5NO2/c1-5-2(3)4/h1H3,(H2,3,4)/i1D3

InChI Key

GTCAXTIRRLKXRU-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC(=O)N

Canonical SMILES

COC(=O)N

Origin of Product

United States

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